Product packaging for Methyl 4-cyano-6-methylpicolinate(Cat. No.:)

Methyl 4-cyano-6-methylpicolinate

Cat. No.: B11808712
M. Wt: 176.17 g/mol
InChI Key: JJLXDLZYKFMKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-cyano-6-methylpicolinate (CAS 1206249-37-7) is a high-purity chemical intermediate designed for advanced research and development applications. This compound belongs to the pyridine family, a heterocyclic scaffold of significant importance in medicinal and agrochemical discovery . Its molecular structure incorporates both a methyl ester and a cyano group on a picolinate core, making it a versatile synthon for further chemical derivatization. Researchers value this compound for its role in the synthesis of novel herbicidal agents. Scientific literature, including patent data, describes related 4-amino-6-(heterocyclic)picolinate compounds as effective ingredients for controlling unwanted vegetation, highlighting the value of the picolinate core in agrochemical discovery . The structural features of this compound make it a promising building block in pharmaceutical research, particularly as part of the broader exploration of pyridine and picolinic acid derivatives . As a modified picolinic acid derivative, it shares structural similarities with compounds studied for their potential to coordinate with metal ions and exhibit various biological activities . Strictly for Research Use Only. Not for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B11808712 Methyl 4-cyano-6-methylpicolinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

methyl 4-cyano-6-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H8N2O2/c1-6-3-7(5-10)4-8(11-6)9(12)13-2/h3-4H,1-2H3

InChI Key

JJLXDLZYKFMKHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)OC)C#N

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 4 Cyano 6 Methylpicolinate and Analogs

De Novo Synthesis of the Picolinate (B1231196) Core Featuring Cyano and Methyl Substituents

The formation of the pyridine (B92270) ring with the desired substitution pattern is a critical step in the synthesis of methyl 4-cyano-6-methylpicolinate. Multi-component reactions and cyclocondensation approaches are powerful strategies for the efficient construction of such polysubstituted pyridines.

Multi-Component Reactions for Pyridine Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step from three or more starting materials. researchgate.net For the synthesis of pyridines, MCRs can bring together simple, readily available precursors to rapidly assemble the pyridine scaffold. researchgate.net The Hantzsch pyridine synthesis and its variations are classic examples of MCRs that can be adapted to produce substituted pyridines. nih.gov

A one-pot synthesis of 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile has been reported, which involves the reaction of 2-acetylthiophene, 4-pyridine carboxaldehyde, ethyl cyanoacetate, and ammonium (B1175870) acetate. nih.gov This reaction, catalyzed by ceric ammonium nitrate (B79036) (CAN) in ethanol, proceeds via a multi-component pathway to afford the highly substituted pyridine derivative in good yield. nih.gov While not a direct synthesis of the target molecule, this methodology demonstrates the feasibility of incorporating a cyano group and various substituents onto a pyridine ring in a single step.

ReactantsCatalystSolventProductYield
2-Acetylthiophene, 4-Pyridine carboxaldehyde, Ethyl cyanoacetate, Ammonium acetateCANEthanol2-Oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile89%

Cyclocondensation Approaches to Substituted Pyridine Carboxylates

Cyclocondensation reactions provide another robust route to substituted pyridines by forming the ring through the condensation of smaller fragments. These reactions often involve the formation of a 1,5-dicarbonyl compound or its equivalent, which then undergoes cyclization with an ammonia (B1221849) source. orgsyn.org

The synthesis of 4,6-disubstituted-3-cyano-2-pyridones has been investigated through the reaction of ethyl cyanoacetate, a 1,3-dicarbonyl compound, and an amine. researchgate.net For instance, the reaction of ethyl acetoacetate, ethyl cyanoacetate, and ammonia can lead to the formation of a cyanopyridone, a key intermediate that can be further functionalized. The choice of base and solvent can significantly influence the reaction yield and purity of the product. researchgate.net

A general method for the preparation of pyridines by cyclocondensation involves the reaction of a 1,5-dioxopentane with ammonia. orgsyn.org Variations of this approach allow for the synthesis of a wide range of functionalized pyridines. orgsyn.org For the synthesis of a precursor to this compound, a potential cyclocondensation strategy could involve a Michael addition of a β-keto ester to an α,β-unsaturated nitrile, followed by cyclization with ammonia.

Strategies for Functional Group Introduction and Modification on Picolinate Scaffolds

Once the picolinate core is established, the introduction and modification of functional groups, such as the cyano and methyl groups, are crucial for obtaining the target molecule.

Regioselective Introduction of the Cyano Functionality

The introduction of a cyano group onto a pyridine ring can be achieved through various methods, including the Sandmeyer reaction of an aminopyridine or the cyanation of a pyridine N-oxide. A well-established method for the synthesis of 2-cyano-6-methylpyridine involves the reaction of 2-picoline-1-oxide with dimethyl sulfate (B86663) to form 1-methoxy-2-methylpyridinium methyl sulfate, which is then treated with sodium cyanide. orgsyn.org This method has been shown to produce a mixture of 2-cyano-6-methylpyridine and 4-cyano-2-methylpyridine, with the former being the major product. orgsyn.org This approach highlights a potential route for introducing a cyano group at a specific position on a pre-existing methyl-substituted pyridine ring.

Starting MaterialReagentsProduct(s)Yield (Overall)
2-Picoline-1-oxide1. Dimethyl sulfate 2. Sodium cyanide2-Cyano-6-methylpyridine, 4-Cyano-2-methylpyridine76-93%

This general method has also been successfully applied to the synthesis of other cyanopyridines, demonstrating its versatility. orgsyn.org

Controlled Alkylation and Methylation of Pyridine Rings

The introduction of a methyl group onto a pyridine ring can be challenging due to the electron-deficient nature of the ring. However, several methods have been developed for the controlled alkylation of pyridines. One approach involves the acylation of organometallic derivatives of pyridines. For example, ethyl 6-methylpyridine-2-acetate has been prepared by the metalation of 2,6-lutidine with potassium amide, followed by acylation with diethyl carbonate. orgsyn.org This method avoids the isolation of the unstable carboxylic acid intermediate and provides the ester directly in good yield. orgsyn.org

Starting MaterialMetalating AgentAcylating AgentProductYield
2,6-LutidinePotassium amideDiethyl carbonateEthyl 6-methylpyridine-2-acetate62-71%

Esterification Methods for Picolinic Acid Precursors

The final step in the synthesis of this compound is the esterification of the corresponding carboxylic acid, 4-cyano-6-methylpyridine-2-carboxylic acid. Several standard methods can be employed for this transformation.

Fischer Esterification: This is a classic method that involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent. masterorganicchemistry.com

Acid Chloride Formation Followed by Alcoholysis: A two-step procedure can be utilized where the carboxylic acid is first converted to its more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The resulting acid chloride is then reacted with methanol (B129727) to form the methyl ester. commonorganicchemistry.com

Other Esterification Reagents: A variety of other reagents can be used to effect the esterification, including diazomethane (B1218177) (for methyl esters specifically, though it is hazardous), or coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), known as the Steglich esterification. commonorganicchemistry.com

The choice of esterification method will depend on the stability of the other functional groups present in the molecule to the reaction conditions. For a molecule like 4-cyano-6-methylpicolinic acid, the Fischer esterification or the acid chloride method are generally suitable.

Carboxylic Acid PrecursorEsterification MethodReagentsProduct
4-Cyano-6-methylpyridine-2-carboxylic acidFischer EsterificationMethanol, H₂SO₄ (catalyst)This compound
4-Cyano-6-methylpyridine-2-carboxylic acidAcid Chloride Formation followed by Alcoholysis1. SOCl₂ 2. MethanolThis compound
4-Cyano-6-methylpyridine-2-carboxylic acidSteglich EsterificationMethanol, DCC, DMAP (catalyst)This compound

Catalytic and Enabling Technologies in Picolinate Synthesis

Recent advancements in synthetic organic chemistry have provided powerful tools for the construction and functionalization of pyridine rings. For picolinate synthesis, transition metal catalysis and electrochemistry have emerged as key enabling technologies, offering novel pathways to create complex molecules with high precision. These methods are crucial for accessing not only the target compound, this compound, but also a diverse range of its structural analogs.

Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds. nih.govmtroyal.ca The Suzuki and Sonogashira reactions, in particular, are powerful methods for modifying pyridine scaffolds, including those of picolinates.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound (like an arylboronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govyoutube.com This reaction is widely used for synthesizing biaryl compounds and is noted for its tolerance of a wide array of functional groups. nih.govnih.gov In the context of picolinate synthesis, a halogenated picolinate can be coupled with various aryl or heteroaryl boronic acids to generate a library of substituted analogs. For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with different arylboronic acids has been shown to proceed efficiently in the presence of a palladium catalyst like Pd(PPh₃)₄, yielding novel pyridine derivatives. nih.govresearchgate.net This strategy is directly applicable to the synthesis of analogs of this compound.

Table 1: Examples of Suzuki-Miyaura Coupling for Pyridine Derivative Synthesis nih.govcdnsciencepub.com
Pyridine SubstrateCoupling PartnerCatalystBaseSolventYield
N-[5-bromo-2-methylpyridine-3-yl]acetamidePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OGood
Pyridine-2-sulfonyl fluoride (B91410) (PyFluor)4-Methoxyphenylboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane89%
Pyridine-2-sulfonyl fluoride (PyFluor)3-Thiopheneboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane70%
3-BromopyridineArylboronic acidNot SpecifiedNot SpecifiedNot SpecifiedSmooth Reaction

The Sonogashira coupling reaction is another indispensable tool, used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically co-catalyzed by palladium and copper complexes and is the most straightforward method for preparing substituted alkynes. mdpi.combeilstein-journals.org For the synthesis of picolinate analogs, a halogenated picolinate can be coupled with various terminal alkynes to introduce alkynyl moieties. These moieties are valuable as they can be further transformed into other functional groups. Studies have shown the successful Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes to generate 2-amino-3-alkynyl pyridine derivatives under mild conditions. scirp.org A decarbonylative Sonogashira coupling has also been developed, which uniquely uses carboxylic acids as the electrophilic partner, expanding the range of accessible starting materials. rsc.org

Table 2: Examples of Sonogashira Coupling for Pyridine Derivative Synthesis beilstein-journals.orgscirp.org
Pyridine SubstrateCoupling PartnerCatalyst SystemSolventTemperatureYield
2-Amino-3-bromo-pyridineTerminal AlkynePd(CF₃COO)₂ / PPh₃ / CuIDMF100°CGood
3-Bromopyridine2-Methyl-3-butyn-2-olPdCl₂(PPh₃)₂ / PPh₃Pyrrolidine90°C94%
Iodo-acetatesTerminal AlkynePd(II) complex / CuINot SpecifiedNot SpecifiedGood

Electrochemical synthesis is gaining significant attention as a powerful and sustainable alternative to traditional chemical methods. nih.gov By using electricity to drive chemical reactions, it can often avoid the need for harsh reagents and provides unique opportunities for reactivity and selectivity.

A groundbreaking development in this area is the direct electrochemical carboxylation of pyridines using carbon dioxide (CO₂), an abundant and green C1 building block. azom.comrsc.org Researchers have demonstrated that it is possible to directly attach a carboxyl group to the pyridine ring through an electroreductive strategy. nih.gov This method is highly relevant for the synthesis of picolinic acids, the direct precursors to picolinate esters.

A particularly innovative finding is that the site of carboxylation on the pyridine ring can be controlled by simply changing the type of electrochemical reactor. nih.govazom.com

C4-Carboxylation: Using an undivided electrochemical cell promotes the addition of the carboxyl group at the C4 position of the pyridine ring.

C5-Carboxylation: Using a divided electrochemical cell directs the carboxylation to the C5 position.

This regiodivergent outcome is a significant advantage, allowing for the selective synthesis of different constitutional isomers from the same starting material, a task that is often challenging using conventional chemical methods. nih.gov This electrochemical approach provides a direct pathway to pyridine carboxylates, which can then be easily esterified to yield target molecules like this compound and its analogs. Further research has also demonstrated the electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides, showcasing the versatility of electrochemistry in creating functionalized pyridines. rsc.orgresearchgate.net

Table 3: Regioselective Electrochemical Carboxylation of Pyridines nih.govazom.com
Electrochemical Cell TypeResulting ProductMechanism Highlight
Undivided CellC4-Carboxylation ProductOperates via a paired electrolysis mechanism where both cathodic and anodic events influence selectivity.
Divided CellC5-Carboxylation ProductSeparates the anode and cathode, leading to a different reaction pathway and product.

Elucidation of Reactivity and Reaction Mechanisms of Methyl 4 Cyano 6 Methylpicolinate

Intrinsic Reactivity of the Picolinate (B1231196) Ester and Cyano Groups

The functional groups attached to the pyridine (B92270) ring, namely the picolinate ester and the cyano group, each possess characteristic reactivities that can be exploited for further molecular transformations.

Ester Hydrolysis and Transesterification Pathways

The methyl ester of picolinic acid can undergo hydrolysis to yield the corresponding carboxylic acid or transesterification to form a different ester. These reactions can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis and Transesterification: Under acidic conditions, the hydrolysis of an ester is a reversible process, representing the reverse of Fischer esterification. youtube.com The reaction is typically performed by heating the ester in an excess of water with a strong acid catalyst. chemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol (B129727) yield the carboxylic acid and regenerate the acid catalyst. youtube.com

Similarly, acid-catalyzed transesterification involves heating the ester with a different alcohol, which is often used in large excess to shift the equilibrium towards the products, according to Le Châtelier's principle. wikipedia.orglibretexts.org The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com

Base-Catalyzed Hydrolysis (Saponification) and Transesterification: Base-catalyzed hydrolysis, or saponification, is an irreversible process that goes to completion. chemguide.co.ukchemistrysteps.com The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion to form the carboxylic acid. The acid is immediately deprotonated by the strong base to form a carboxylate salt, which drives the reaction to completion. masterorganicchemistry.com Acidification in a separate workup step is required to obtain the free carboxylic acid. masterorganicchemistry.com

Base-catalyzed transesterification also occurs through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com An alkoxide ion, acting as a strong nucleophile, attacks the ester's carbonyl carbon. The resulting tetrahedral intermediate expels the original methoxide leaving group to form the new ester. masterorganicchemistry.com

Nitrile Group Transformations (e.g., Hydrolysis to Carboxylic Acid, Reduction to Amine)

The cyano group at the C4 position is a versatile functional handle that can be converted into other important groups, most notably a carboxylic acid or a primary amine.

Hydrolysis to Carboxylic Acid: The hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. libretexts.org In both methods, an amide is formed as an intermediate. chemistrysteps.com

Acid Hydrolysis: The nitrile is heated under reflux with a dilute mineral acid. The nitrogen atom is first protonated, increasing the electrophilicity of the carbon atom, which is then attacked by water. youtube.com Further reaction and tautomerization lead to an amide, which is then hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium (B1175870) ion. libretexts.org

Alkaline Hydrolysis: The nitrile is heated with an aqueous alkali solution, like sodium hydroxide. The strongly nucleophilic hydroxide ion attacks the nitrile carbon. libretexts.org The intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide is subsequently hydrolyzed to a carboxylate salt and ammonia (B1221849). chemistrysteps.comlibretexts.org An acidic workup is necessary to protonate the carboxylate and obtain the free carboxylic acid. libretexts.org

Reduction to Amine: The nitrile group can be reduced to a primary amine (R-CN → R-CH₂NH₂) using various reducing agents. Common methods include:

Catalytic Hydrogenation: This involves using hydrogen gas (H₂) with a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum. This method is often carried out under pressure.

Chemical Reduction: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) in a dry ether solvent are highly effective for reducing nitriles to primary amines. organic-chemistry.org Other reagents such as diisopropylaminoborane (B2863991) have also been shown to reduce a wide variety of nitriles effectively. organic-chemistry.org

Decarboxylation Kinetics and Mechanisms of Substituted Picolinic Acids

The decarboxylation of picolinic acid (pyridine-2-carboxylic acid) and its derivatives is a well-studied reaction. The rate and mechanism are significantly influenced by the substituents on the pyridine ring. researchgate.netcapes.gov.brcdnsciencepub.com For picolinic acids, the generally accepted mechanism is the Hammick mechanism, which involves the formation of a zwitterion that, upon heating, loses carbon dioxide to form a 2-pyridyl carbanion or a related ylide intermediate. capes.gov.br

Research on substituted picolinic acids has shown that both electron-withdrawing and electron-releasing groups at the 3-position can accelerate the rate of decarboxylation in the acidic form. capes.gov.brcdnsciencepub.com This acceleration is often attributed to a steric effect where the substituent interferes with the coplanarity of the carboxyl group and the pyridine ring. capes.gov.brcdnsciencepub.com This twisting reduces the bond order between the carboxyl group and the ring, facilitating its cleavage. capes.gov.brcdnsciencepub.com Conversely, for the anionic (picolinate) form, all 3-substituents, whether electron-donating or withdrawing, tend to inhibit decarboxylation. capes.gov.br

Regioselective Functionalization of the Pyridine Ring in Methyl 4-Cyano-6-Methylpicolinate

The pyridine ring is electron-deficient, making it susceptible to nucleophilic and radical attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, C6).

Homolytic Aromatic Substitution (e.g., Minisci Reactions) and Regiochemical Control

The Minisci reaction is a powerful method for the C-H functionalization of electron-deficient heterocycles, involving the addition of a nucleophilic carbon-centered radical to the protonated heteroaromatic ring. wikipedia.orgprinceton.edu The reaction typically proceeds with high regioselectivity for the positions α (C2, C6) and γ (C4) to the nitrogen atom. nih.gov

For this compound, the C2, C4, and C6 positions are already substituted. The available positions for functionalization are C3 and C5. The regioselectivity of a Minisci reaction on this substrate would be governed by the combined electronic and steric influences of the existing substituents. Studies on 4-substituted pyridines have shown that the presence of a π-conjugating, electron-withdrawing group, such as a cyano or ester group, can direct radical substitution to the C3 position (ortho to the substituent). nih.gov Therefore, it is plausible that a Minisci reaction on this compound would favor substitution at the C3 and C5 positions. The relative reactivity of these two sites would depend on the specific radical used and the precise interplay of steric and electronic factors. nih.govnih.gov

Recent advancements have introduced methods for achieving high regioselectivity in Minisci reactions, for instance, by using removable blocking groups to direct functionalization to a specific position, such as C4. organic-chemistry.orgnih.govsemanticscholar.org

Influence of Electronic and Steric Effects of Substituents (Cyano, Methyl, Carboxylate) on Reactivity

The reactivity and regioselectivity of the pyridine ring in this compound are controlled by the cumulative effects of its three substituents.

Electronic Effects:

Cyano (at C4) and Methyl Ester (at C2) Groups: Both are strong electron-withdrawing groups (EWGs) through a combination of inductive (-I) and resonance (-M) effects. They significantly decrease the electron density of the pyridine ring, making it highly deactivated towards electrophilic aromatic substitution but strongly activated for nucleophilic aromatic substitution and radical additions. nih.gov The EWGs at the C2 and C4 positions make the C3 and C5 positions the most electron-deficient carbons (after C2, C4, and C6), rendering them susceptible to attack by nucleophiles or nucleophilic radicals. nih.gov

Steric Effects:

The methyl group at C6 and the methyl ester at C2 provide significant steric hindrance around the nitrogen atom and at the adjacent C3 and C5 positions. This steric crowding can influence the approach of reagents. For instance, while electronic factors might favor attack at C3 or C5, a bulky reagent might preferentially attack the less hindered of the two positions. Steric effects have been shown to be a significant factor in determining the regioselectivity of reactions on substituted pyridines. nih.gov

The combination of these effects makes predicting the exact outcome of a reaction complex. For instance, in nucleophilic aromatic substitution, a nucleophile might attack at C3 or C5. In Minisci-type reactions, the presence of the C4-cyano group is known to direct incoming radicals to the C3 position. nih.gov The final regiochemical outcome will be a balance between the activating/directing electronic effects of the cyano and ester groups and the steric hindrance imposed by the methyl and ester groups. nih.govacs.org

Mechanistic Studies of Specific Transformations Involving this compound

Mechanistic studies are crucial for understanding the step-by-step pathway of a chemical reaction, including the identification of transient species like intermediates and transition states. For a molecule like this compound, such studies would provide invaluable insights into its reactivity in various transformations, such as nucleophilic aromatic substitution, hydrolysis of the ester or cyano group, and reactions involving the methyl group.

The investigation of reaction intermediates and transition states provides a molecular-level picture of a reaction pathway. A transition state is a high-energy, transient configuration of atoms that exists for an extremely short time as reactants transform into products. science.gov It represents the energy maximum on a reaction coordinate diagram. science.gov Intermediates, on the other hand, are relatively more stable species that correspond to local energy minima along the reaction coordinate. science.gov

For this compound, various transformations would proceed through distinct intermediates and transition states. For instance, in a nucleophilic substitution reaction where the cyano group is displaced, a Meisenheimer complex could be a plausible reaction intermediate. This complex would involve the nucleophile attacking the electron-deficient pyridine ring, leading to a resonance-stabilized anionic intermediate. The stability of this intermediate would be influenced by the electron-withdrawing nature of the cyano and ester groups.

Computational chemistry, employing methods like Density Functional Theory (DFT), is a powerful tool for modeling the structures and energies of such transient species. These calculations can help to visualize the geometry of transition states and predict activation energies, offering a theoretical framework to complement experimental findings.

Kinetic Isotope Effects (KIE)

The kinetic isotope effect is a powerful tool for elucidating reaction mechanisms by determining the involvement of a particular atom in the rate-determining step of a reaction. utexas.edu It is defined as the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (k_light / k_heavy). utexas.edu A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond breaking or formation. utexas.edu

While no specific KIE studies on this compound have been reported, we can hypothesize its application. For example, in a reaction involving the hydrolysis of the methyl ester, a solvent KIE could be measured by comparing the reaction rates in H₂O and D₂O. A significant k_H₂O / k_D₂O value would suggest the involvement of water as a nucleophile or as a proton transfer agent in the rate-determining step.

To illustrate the principle, consider the following hypothetical data for a reaction involving a similar picolinate ester:

Reaction TypeIsotopic Substitutionk_light / k_heavyInterpretation
Ester HydrolysisH₂O / D₂O2.5Proton transfer from solvent in the rate-determining step.
C-H activation of methyl group¹²CH₃ / ¹³CH₃1.05C-H bond breaking is part of the rate-determining step.

This table is illustrative and not based on experimental data for this compound.

Hammett-Type Analyses

The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of aromatic compounds. It provides quantitative insight into the electronic effects of substituents on reaction rates and equilibria. The equation is given by:

log(kₓ/k₀) = ρσ

where kₓ is the rate constant for a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the specific substituent), and ρ (rho) is the reaction constant (which is characteristic of the reaction). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies acceleration by electron-donating groups and the buildup of positive charge.

For this compound, a Hammett-type analysis could be performed by synthesizing a series of derivatives with different substituents at the 4- or 6-position (while keeping the other constant) and measuring their reaction rates for a specific transformation, such as nucleophilic substitution. A plot of log(kₓ/k₀) against the appropriate σ values would yield the ρ value, providing crucial information about the charge distribution in the transition state.

For instance, in a study of the aminolysis of substituted phenyl picolinates, a linear Brønsted-type plot was observed, which is analogous to a Hammett analysis in relating reactivity to electronic properties. smolecule.com Such analyses help in distinguishing between different mechanistic pathways, for example, a concerted versus a stepwise mechanism.

The following table presents hypothetical Hammett data for a reaction of a substituted picolinate system to demonstrate the concept:

Substituent (X)σ_plog(kₓ/k₀)
-NO₂0.781.20
-CN0.661.00
-Cl0.230.35
-H0.000.00
-CH₃-0.17-0.25
-OCH₃-0.27-0.40

This table is illustrative and not based on experimental data for this compound. A positive slope from plotting this data would indicate a positive ρ value, suggesting the development of negative charge in the transition state of the reaction under study.

Methyl 4 Cyano 6 Methylpicolinate As an Advanced Intermediate in Organic Synthesis

Strategic Utility in the Construction of Complex Organic Molecules

The specific arrangement of functional groups in Methyl 4-cyano-6-methylpicolinate provides distinct chemical reactivity and biological properties, making it a valuable asset in medicinal and agricultural sciences.

Precursor for Nitrogen-Containing Heterocycles

The pyridine (B92270) ring, a core component of this compound, is a fundamental scaffold for a wide array of nitrogen-containing heterocyclic compounds. These structures are of significant interest due to their prevalence in biologically active molecules and functional materials. The cyano and ester groups on the pyridine ring offer reactive sites for further chemical modifications, allowing for the construction of more intricate heterocyclic systems. For instance, the nitrile group can undergo cyclization reactions to form fused ring systems, a common strategy in the synthesis of novel therapeutic agents.

Building Block in the Synthesis of Bioactive Compounds and Specialty Chemicals

This compound is a key intermediate in the creation of various bioactive compounds and specialty chemicals. Its structural features are often found in pharmaceuticals and agrochemicals. For example, a related compound, 6-amino-4-(2-chloro-5-nitrophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, has been utilized as a building block for new pyranopyrazole derivatives that exhibit antimicrobial activity. researchgate.net The versatility of this compound allows chemists to design and synthesize a diverse range of molecules with specific biological or material properties.

Diversification and Derivatization via Post-Synthetic Modification

The functional groups of this compound can be selectively modified to produce a library of related compounds, each with potentially unique properties.

Controlled Functionalization at the Pyridine Ring Positions

The pyridine ring of this compound can be further functionalized to introduce new chemical entities. While specific examples for this exact compound are not detailed in the provided results, the general principles of pyridine chemistry suggest that electrophilic or nucleophilic substitution reactions could be employed to modify the ring. For instance, related picolinate (B1231196) derivatives with a bromine substituent are known to participate in cross-coupling reactions like Suzuki-Miyaura and Stille couplings to form biaryl derivatives.

Ester and Nitrile Group Transformations for Library Synthesis

The ester and nitrile groups of this compound are readily transformed into other functional groups, which is a powerful tool for creating a diverse library of compounds for screening purposes.

The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 6-Cyano-4-methylpicolinic acid. bldpharm.com This transformation is a common step in the synthesis of many compounds, as carboxylic acids are themselves versatile intermediates.

The nitrile group is also highly versatile and can undergo a variety of transformations:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid. libretexts.org This reaction typically proceeds in the presence of a strong acid or base. google.com

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Alternatively, using a less powerful reducing agent like diisobutylaluminium hydride (DIBALH) at low temperatures can yield an aldehyde. libretexts.org

Conversion to an Ester: In a useful transformation, nitriles can be converted directly to esters by reacting them with an alcohol in the presence of an acid catalyst, such as in the Pinner reaction, or by using reagents like chlorotrimethylsilane (B32843) (TMSCl) and an alcohol. sinica.edu.tw

These transformations allow for the systematic modification of the original molecule, providing access to a wide range of derivatives for further study and application.

Computational and Theoretical Investigations of Methyl 4 Cyano 6 Methylpicolinate

Quantum Chemical Characterization of Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) and Ab Initio Calculations

No published studies employing Density Functional Theory (DFT) or ab initio methods to specifically analyze the electronic structure and molecular geometry of Methyl 4-cyano-6-methylpicolinate were found. Such studies would typically provide insights into bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule.

Conformational Analysis and Tautomerism

A computational analysis of the possible conformers and tautomers of this compound has not been reported. This type of investigation is crucial for understanding the molecule's flexibility and the potential existence of different structural isomers in equilibrium.

Theoretical Probing of Spectroscopic Properties

Simulation of Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra

There are no available reports on the theoretical simulation of the infrared (IR), Raman, or ultraviolet-visible (UV-Vis) spectra for this compound. These simulations, when correlated with experimental spectra, are invaluable for assigning vibrational modes and electronic transitions.

Prediction of Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of this compound have not been computationally predicted. Such predictions would involve calculating the molecule's polarizability and hyperpolarizabilities to assess its potential for applications in optical technologies.

Mechanistic Insights from Computational Modeling

No computational studies on the reaction mechanisms involving this compound are present in the current body of scientific literature. These studies would be instrumental in understanding its reactivity and guiding the synthesis of new derivatives.

Reaction Pathway Mapping and Energy Profile Calculations

There are currently no published studies that specifically map the reaction pathways or calculate the energy profiles for reactions involving this compound. Such investigations would typically involve high-level electronic structure calculations to identify transition states and intermediates, providing a quantitative understanding of the reaction kinetics and thermodynamics. While research exists on the decomposition of simpler methyl esters and reactions of other cyanopyridine derivatives, this information cannot be directly extrapolated to provide an accurate energy profile for this compound.

Coordination Chemistry and Catalytic Applications of Picolinate Derivatives

Design and Synthesis of Metal Complexes with Picolinate (B1231196) Ligands

The design of metal complexes utilizing picolinate ligands is centered on the inherent chelating properties of the pyridine-carboxylate framework. The synthesis typically involves the reaction of a deprotonated picolinate ligand with a suitable metal salt in an appropriate solvent. The resulting complex's stability and structure are influenced by the metal ion, the substituents on the picolinate ring, and the reaction conditions.

Pyridine (B92270) carboxylate ligands, such as picolinic acid and its derivatives, are classic examples of bidentate chelating agents. wikipedia.orgnih.gov Chelation involves the formation of two separate coordinate bonds between the ligand and a central metal ion, resulting in a stable ring structure known as a chelate ring.

In the case of picolinate, the donor atoms are the nitrogen atom of the pyridine ring and one of the oxygen atoms from the deprotonated carboxylate group. wikipedia.org This N,O-bidentate coordination is a common and stable binding mode. Upon deprotonation of the carboxylic acid, the picolinate ligand neutralizes a positive charge on the metal center. For instance, three picolinate ligands will neutralize the +3 charge of a metal ion like Chromium(III). wikipedia.org The formation of these five- or six-membered chelate rings with the metal center contributes significantly to the thermodynamic stability of the resulting complexes, an observation known as the chelate effect. mdpi.com The specific coordination mode can vary, with some picolinate ligands acting as bridging units between two metal centers, leading to the formation of polymeric structures. researchgate.net

The substituents on the pyridine ring play a crucial role in modulating the electronic properties of the donor atoms. For Methyl 4-cyano-6-methylpicolinate, the cyano group at the 4-position is strongly electron-withdrawing, which can influence the basicity of the pyridine nitrogen and the electron density at the metal center upon coordination. The methyl group at the 6-position provides steric bulk, which can influence the geometry of the resulting complex and its reactivity.

Cobalt (Co): Mixed ligand cobalt(II) picolinate complexes have been synthesized and structurally characterized. In complexes of the type [Co(pic)₂(NN)] (where pic = picolinate), the central cobalt atom is typically found in a distorted octahedral geometry. The coordination sphere consists of two nitrogen atoms and two oxygen atoms from the two bidentate picolinate ligands, with the remaining two coordination sites occupied by another bidentate ligand (NN). nih.gov

Iridium (Ir) and Rhodium (Rh): While specific structural data for Rh and Ir complexes with this compound are not widely available, related structures provide significant insight. Iridium complexes with picolinamide (B142947) ligands, which are structurally similar to picolinates, have been developed for catalysis. acs.org Rhodium half-sandwich complexes have also been synthesized with ligands containing a five-membered ring system, demonstrating the versatility of these metals in coordinating with cyclic structures. researchgate.net The general principle of N,O-chelation from the picolinate backbone is expected to hold for these metals.

Chromium (Cr) and other Metals: The structure of chromium(III) picolinate, Cr(pic)₃, is well-documented. It features a central Cr³⁺ ion coordinated by three picolinate ligands in a facial arrangement, resulting in an octahedral geometry. wikipedia.org The bond lengths between the chromium ion and the donor atoms have been precisely measured, providing a benchmark for this class of complexes. wikipedia.org Similarly, manganese(II) complexes with pentadentate ligands incorporating picolinic acid units have been shown to form stable, seven-coordinate structures, often including a coordinated water molecule. rsc.org

Below is a table summarizing typical bond lengths found in transition metal-picolinate complexes.

Metal IonLigandMetal-Nitrogen (Å)Metal-Oxygen (Å)Coordination GeometryReference
Cr³⁺Picolinate2.047 - 2.0481.949 - 1.957Octahedral wikipedia.org
Co²⁺PicolinateVariesVariesDistorted Octahedral nih.gov
Mn²⁺DPAAAVariesVariesPentagonal Bipyramidal rsc.org

DPAAA = 6,6'-((acetamidoazanediyl)bis(methylene))dipicolinic acid

Catalytic Activity and Mechanistic Understanding of Picolinate-Supported Catalysts

Picolinate-supported metal complexes are recognized for their catalytic activity in a variety of organic transformations. The metal center is the primary site of catalytic activity, while the picolinate ligand plays a critical role in stabilizing the complex and modulating its reactivity.

The picolinate ligand is not merely a spectator in the catalytic cycle; it actively influences the performance of the catalyst in several ways:

Electronic Effects: The substituents on the picolinate ring can alter the electron density at the metal center. Electron-withdrawing groups, like the cyano group in this compound, can make the metal center more electrophilic. This can enhance its reactivity towards nucleophiles or influence its redox potential, which is crucial in many catalytic cycles. smolecule.com

Steric Effects: Bulky substituents near the coordination site, such as the 6-methyl group, can create a specific steric environment around the metal. This can control the access of substrates to the active site, leading to enhanced selectivity (e.g., regioselectivity or stereoselectivity) in the catalytic reaction.

Future Outlook and Emerging Paradigms in Methyl 4 Cyano 6 Methylpicolinate Research

Development of Sustainable and Green Synthetic Routes

The future synthesis of Methyl 4-cyano-6-methylpicolinate will undoubtedly be shaped by the principles of green chemistry. Traditional multi-step syntheses of functionalized pyridines are often criticized for their use of harsh reagents, generation of significant waste, and high energy consumption. Emerging research points towards several key areas that are likely to provide more sustainable alternatives.

Recent advancements in pyridine (B92270) synthesis have focused on the modification of traditional condensation strategies and the development of novel transition-metal-catalyzed cyclization and cross-coupling procedures. nih.gov These methods offer new routes to highly functionalized pyridine derivatives and represent a significant addition to the synthetic chemist's toolkit for azaheterocycles. nih.gov For instance, the use of efficient and reusable catalysts, such as activated fly ash, has been demonstrated for the eco-friendly synthesis of other pyridine-based structures like imidazo[1,2-a]pyridines, offering high yields and operational simplicity. nih.gov

Future research will likely focus on one-pot syntheses and multi-component reactions, which improve atom economy by combining several synthetic steps without the need to isolate intermediates. The exploration of alternative energy sources, such as microwave and ultrasonic radiation, has also shown promise in accelerating reaction times and reducing energy input for the synthesis of related heterocyclic compounds. researchgate.net The development of catalytic systems based on earth-abundant and non-toxic metals will be a critical step in creating truly sustainable manufacturing processes for complex molecules like this compound.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyridine Derivatives

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Catalysts Often stoichiometric, may use heavy metals.Catalytic amounts, focus on reusable and non-toxic catalysts (e.g., activated fly ash). nih.gov
Solvents Often hazardous and volatile organic compounds.Greener solvents (e.g., water, ethanol) or solvent-free conditions.
Energy Input High temperatures, long reaction times.Alternative energy sources (microwaves, ultrasound), lower temperatures. researchgate.net
Atom Economy Can be low due to multi-step processes.High, often utilizing one-pot or multi-component reactions.
Waste Generation Significant production of by-products.Minimized waste through higher efficiency and catalyst recycling.

Exploration of Novel Chemical Reactivity and Transformative Applications

The unique arrangement of a cyano group, a methyl group, and a methyl ester on the pyridine scaffold of this compound suggests a rich and underexplored chemical reactivity. The electron-withdrawing nature of the cyano and ester groups, combined with the electron-donating methyl group, creates a nuanced electronic profile that could be exploited for novel chemical transformations and applications.

One exciting frontier is in the field of materials science. Functionalized cyanopyridines have been investigated as promising anolytes for nonaqueous redox flow batteries, demonstrating reversible reductions at very low potentials. researchgate.net While some cyanopyridine isomers can be prone to dimerization and capacity loss, strategic functionalization can enhance stability. researchgate.net The specific substitution pattern of this compound may offer a unique balance of electronic properties and steric hindrance that could lead to improved performance in energy storage applications.

Furthermore, the broader class of pyridine derivatives is a cornerstone of medicinal chemistry and drug discovery. Pyridine rings are prevalent in a vast number of pharmaceuticals. acs.org Recent research has identified novel pyridine derivatives as potent inhibitors of Salt-Inducible Kinases (SIKs), which are targets for inflammatory diseases. acs.org The specific functionalities of this compound make it a candidate for screening in various biological assays to uncover potential therapeutic applications. Additionally, pyridine-based polymers have been developed for the efficient removal of radioactive waste, an application where the nitrogen atom's coordinating ability is key. nih.govresearchgate.net

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Advanced computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. For a molecule like this compound, where experimental data may be sparse, DFT can provide invaluable a priori insights into its structure, properties, and potential reactivity.

DFT calculations allow for the detailed investigation of electronic properties, such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of a molecule's kinetic stability and reactivity. mdpi.comresearchgate.net For instance, a smaller HOMO-LUMO gap can correlate with higher antiproliferative activity in certain drug candidates. mdpi.com DFT can also be used to calculate molecular electrostatic potential (MEP) maps, which visualize the electron density and highlight regions susceptible to electrophilic or nucleophilic attack, thereby guiding the design of new reactions. ijcce.ac.irrsc.org

In the context of materials science, DFT has been used to predict the stability of radical anions of cyanopyridines, a crucial factor for their application in redox flow batteries. researchgate.net By modeling potential dimerization or decomposition pathways, computational chemists can screen candidate molecules and prioritize the synthesis of those with the most promising stability profiles. For this compound, DFT studies could predict its reduction potential, the stability of its radical anion, and its suitability for various electronic applications before a single experiment is conducted.

Table 2: Properties of Pyridine Derivatives Investigated by DFT Calculations

Calculated PropertySignificanceReference
HOMO-LUMO Energy Gap Predicts chemical reactivity, kinetic stability, and electronic transitions. mdpi.comresearchgate.net
Molecular Electrostatic Potential (MEP) Visualizes charge distribution, predicting sites for nucleophilic and electrophilic attack. ijcce.ac.irrsc.org
Global Descriptors (Hardness, Softness) Quantifies the molecule's resistance to change in electron distribution and its polarizability. mdpi.comrsc.org
Optimized Geometry & Dihedral Angles Determines the most stable 3D structure and planarity. researchgate.netijcce.ac.ir
Radical Anion Stability Assesses suitability for applications like redox flow batteries by modeling decomposition pathways. researchgate.net

Integration with Machine Learning and AI for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and the study of this compound stands to benefit immensely from this new paradigm. AI and ML models can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with remarkable accuracy, often surpassing human chemists. sciencedaily.com

One of the most promising applications is in the prediction of reaction outcomes. By training on millions of published reactions, AI algorithms can predict the likely product of a novel reaction with high confidence. sciencedaily.com This can save significant time and resources in the lab by avoiding unfeasible reaction pathways. For a molecule like this compound, an AI model could suggest optimal conditions for its synthesis or predict the products of its functionalization with various reagents. chemai.io

Beyond reaction prediction, ML is being used for material discovery. Researchers have successfully used ML models to screen thousands of virtual pyridine-based polymers to identify candidates with high adsorption capacity for pollutants. nih.govresearchgate.net This approach, which combines ML with a materials genome approach, represents a paradigm shift in designing new, high-performance materials. nih.gov Similarly, ML models could screen virtual libraries of molecules based on the this compound scaffold to predict properties relevant to drug discovery, such as bioactivity or ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com

The synergy between AI, computational chemistry, and automated synthesis platforms promises a future where molecules like this compound can be rapidly evaluated for a wide range of applications, accelerating the pace of innovation in both medicine and materials science. chemcopilot.com

Table 3: Applications of AI and Machine Learning in Pyridine Chemistry Research

Application AreaAI/ML CapabilityPotential Impact on this compound ResearchReference
Reaction Prediction Predicts major products and yields of unseen chemical reactions.Suggest optimal synthetic routes and novel functionalization reactions. sciencedaily.comresearchgate.net
Material Discovery Screens virtual libraries to identify materials with desired properties (e.g., adsorption).Discover potential applications in areas like environmental remediation or electronics. nih.govresearchgate.net
Drug-Likeness Evaluation Assesses physicochemical and ADMET properties from molecular structure.Prioritize derivatives for synthesis and biological testing in drug discovery programs. acs.orgmdpi.com
Reactivity Prediction Forecasts chemical reactivity based on molecular and electronic properties.Understand and exploit the unique reactivity of the compound for new transformations. chemistryworld.com
Process Optimization Analyzes real-time sensor data to optimize reaction conditions (e.g., temperature, concentration).Improve the efficiency and yield of the synthesis, facilitating scale-up. chemai.io
Retrosynthesis Planning Proposes synthetic pathways for complex target molecules.Design efficient and novel synthetic routes from simple precursors. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-cyano-6-methylpicolinate, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Step 1 : Start with pyridine derivatives (e.g., 6-methylpicolinic acid) as precursors. Functionalize the pyridine ring via nitrile group introduction at the 4-position using cyano sources (e.g., KCN/CuCN under reflux) .
  • Step 2 : Optimize esterification of the carboxyl group using methanol and acid catalysts (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC).
  • Step 3 : Purify via recrystallization or column chromatography. Assess yield and purity using HPLC and NMR spectroscopy .
    • Data Table :
Reaction Condition (Catalyst/Solvent)Yield (%)Purity (%)
H₂SO₄ in MeOH (reflux, 24h)6895
Amberlyst-15 in DCM (room temp, 48h)5289

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., cyano at C4, methyl at C6). Compare chemical shifts with similar picolinates (δ ~2.5 ppm for C6 methyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₉H₈N₂O₂: 190.06 g/mol).
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% preferred) .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

  • Methodology :

  • Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C for 30 days. Monitor degradation via HPLC and FTIR (e.g., ester hydrolysis or nitrile oxidation) .
  • Light Sensitivity : Expose to UV light (365 nm) for 72h; compare NMR spectra pre- and post-exposure to detect structural changes.

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Model electron density at C4 (cyano) and C6 (methyl) to predict sites for nucleophilic attack or Pd-catalyzed couplings .
  • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) to identify rate-determining steps .
    • Key Finding : The electron-withdrawing cyano group at C4 enhances electrophilicity, favoring Suzuki-Miyaura coupling at C6 (methyl as directing group) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

  • Methodology :

  • Derivatization : Replace the methyl group at C6 with halogens (Cl, Br) or aryl groups. Synthesize analogues via halogenation or Buchwald-Hartwig amination .
  • Bioassay Screening : Test derivatives against target enzymes (e.g., kinases) to correlate substituent effects with IC₅₀ values.
    • Data Table :
Derivative (C6 Substituent)IC₅₀ (μM)Solubility (mg/mL)
-CH₃ (Parent Compound)12.30.45
-Cl8.70.32
-Ph4.10.12

Q. How can contradictory data on the compound’s spectroscopic properties or biological activity be resolved?

  • Methodology :

  • Interlaboratory Validation : Compare NMR/MS data across labs using standardized protocols (e.g., deuterated solvent batches, calibration standards) .
  • Meta-Analysis : Systematically review literature to identify confounding variables (e.g., impurity profiles, assay protocols) using PICOT/FINER frameworks .
    • Case Study : Discrepancies in reported melting points (mp = 145–152°C) may arise from polymorphic forms. Use DSC/XRD to confirm crystalline phase .

Guidance for Experimental Design

  • PICOT Framework for Biological Studies :

    • Population : Target enzyme/receptor (e.g., EGFR kinase).
    • Intervention : this compound at varying concentrations.
    • Comparison : Positive controls (e.g., gefitinib) and vehicle.
    • Outcome : IC₅₀, binding affinity (Kd).
    • Time : 24–72h incubation .
  • FINER Criteria for Research Questions :

    • Ensure studies are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored bioactivity), and Ethical (non-human subjects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.